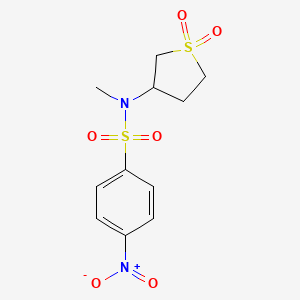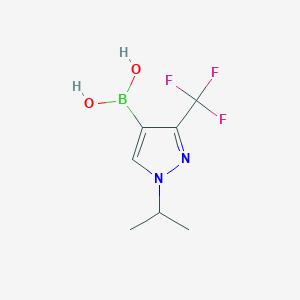
1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a boronic acid derivative that features a pyrazole ring substituted with an isopropyl group and a trifluoromethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
The primary target of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a critical process in organic synthesis .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared . Its ADME properties and impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, including imidazo[1,2-a]pyrazine based phosphodiesterase 10A inhibitors and pyrido[3,4-d]pyrimidin-4-(3H)-one based KDM4 and KDM5 (histone lysine demethylase families) inhibitors .
Action Environment
The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is generally environmentally benign , suggesting that it may have a low impact on the environment.
Preparation Methods
The synthesis of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a reaction between hydrazine and a 1,3-diketone or β-keto ester.
Introduction of Substituents: The isopropyl and trifluoromethyl groups are introduced via alkylation and trifluoromethylation reactions, respectively.
Boronic Acid Formation:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group participates in cross-coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Substitution Reactions: The pyrazole ring can undergo various substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . Major products formed from these reactions are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: The compound can be used to create biologically active molecules for drug discovery and development.
Industry: The compound is used in the production of advanced materials and polymers.
Comparison with Similar Compounds
1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid can be compared with other boronic acids and pyrazole derivatives:
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid: Similar structure but with a methyl group instead of an isopropyl group.
3-(Trifluoromethyl)pyrazole: Lacks the boronic acid group, making it less versatile for coupling reactions.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of fungicides, highlighting the diverse applications of pyrazole derivatives.
The uniqueness of this compound lies in its combination of functional groups, which makes it highly effective for specific synthetic applications, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .
Properties
IUPAC Name |
[1-propan-2-yl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BF3N2O2/c1-4(2)13-3-5(8(14)15)6(12-13)7(9,10)11/h3-4,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFOYTQDBQEMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(F)(F)F)C(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
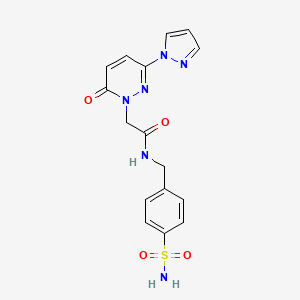
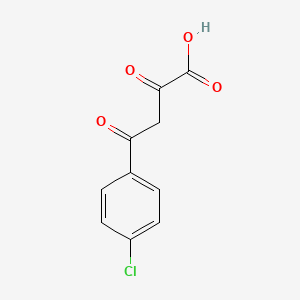
![9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2856840.png)
![N-cyclopentyl-4-methyl-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2856841.png)
![(2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2856842.png)
![1-[(4-FLUOROPHENYL)METHYL]-3-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]UREA](/img/structure/B2856845.png)
![4-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2856846.png)
![2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2856847.png)
![2-{[(5-methylpyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2856851.png)

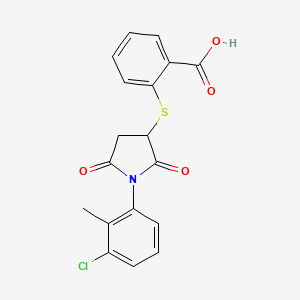
![3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2856857.png)

